molecular formula C25H28N4O4 B2795406 Butyl 4-((7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate CAS No. 1251570-43-0

Butyl 4-((7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate

Cat. No. B2795406
CAS RN: 1251570-43-0
M. Wt: 448.523
InChI Key: IFXKYZDWFMKCTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 4-((7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate is a useful research compound. Its molecular formula is C25H28N4O4 and its molecular weight is 448.523. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Heterocyclic Systems : A study developed methods for synthesizing new heterocyclic systems, starting from compounds similar to Butyl 4-((7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate. These methods led to the creation of pentacyclic structures with a triazole ring and novel heterocyclic systems containing pyrrolo[1,2-a]pyrimidinone and pyrimido[1,2-a]azepinone fragments (Sirakanyan et al., 2018).
  • Antiviral Compounds : Research has identified related compounds with potent antiviral properties, highlighting the potential use of similar naphthyridine derivatives in antiviral research (Baughman et al., 1995).
  • Microwave-Assisted Synthesis for Antimicrobial Activity : Another study focused on the efficient microwave-assisted synthesis of novel naphthyridine derivatives, demonstrating their antimicrobial activity against various bacteria (Sakram et al., 2018).

Association Studies and Complex Formation

  • NMR and Quantum Chemical Studies : The association of N-(pyridin-2-yl),N'-substituted ureas with substituted 2-amino-1,8-naphthyridines and benzoates was investigated, providing insights into hydrogen bonding and complex formation (Ośmiałowski et al., 2013).

Pharmacological Activities

  • Synthesis and Pharmacological Activities : A study synthesized a series of naphthyridine derivatives and investigated their anticonvulsant, cardiac, and antimicrobial activities, providing a foundation for potential medical applications (Leonard et al., 2002).

Novel Synthesis Techniques

  • Novel Synthesis of Naphthyridine Derivatives : Research into new synthesis methods for naphthyridine derivatives, similar to Butyl 4-((7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate, has been conducted, leading to the discovery of compounds with antimicrobial activity (Ravi et al., 2018).

Unique Chemical Transformations

  • Formation of Polyheterocyclic Systems : A study explored the reaction of 2-imino-4-methyl-2H-1-benzopyran-3-carbonitrile with active methylene compounds, leading to the formation of benzopyran derivatives and methylidene derivatives of naphthyridine (O'callaghan et al., 1996).

properties

IUPAC Name

butyl 4-[[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O4/c1-3-4-13-33-25(31)18-6-8-19(9-7-18)28-22-20-10-5-17(2)27-23(20)26-16-21(22)24(30)29-11-14-32-15-12-29/h5-10,16H,3-4,11-15H2,1-2H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXKYZDWFMKCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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